2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

SMARCA2 PBRM1 PBAF complex

Selectively engage SMARCA2 and PBRM1(BD5) with the highest-affinity BD5 tool compound available. Its balanced dual bromodomain profile (SMARCA2 Kd=32 nM, PBRM1 BD5 Kd=53 nM) enables concurrent PBAF complex targeting, overcoming the >30-fold selectivity bias of analogs like LM146. The ortho-bromo handle allows late-stage diversification for SAR campaigns. Ideal for X-ray, ITC, and SPR studies requiring full site saturation at low protein concentrations.

Molecular Formula C18H17BrN2O3
Molecular Weight 389.249
CAS No. 905684-64-2
Cat. No. B2555298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS905684-64-2
Molecular FormulaC18H17BrN2O3
Molecular Weight389.249
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23)
InChIKeyOVDGMGBEAVBYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 905684-64-2): A Dual SMARCA2/PBRM1 Bromodomain Ligand for Epigenetic Probe Development


2-Bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 905684-64-2) is a synthetic benzamide-pyrrolidinone derivative with a molecular formula of C₁₈H₁₇BrN₂O₃ and molecular weight of 389.2 g·mol⁻¹ [1]. This compound belongs to a class of small-molecule ligands that target bromodomain-containing proteins within the SWI/SNF (BAF/PBAF) chromatin remodeling complex. Bromodomain profiling through BROMOscan LeadHunter assay reveals that this compound engages multiple members of sub-family VIII bromodomains, including SMARCA2, SMARCA4, and the fifth bromodomain of polybromo-1 (PBRM1 BD5), with nanomolar dissociation constants [1]. The presence of a 2‑bromo substituent on the benzamide moiety provides a structural handle for further chemical elaboration and distinguishes it from non-halogenated or differently substituted analogs [1].

Why Generic Substitution Among Benzamide-Pyrrolidinone Bromodomain Ligands is Scientifically Unsound


Bromodomain ligands within the benzamide-pyrrolidinone class exhibit exquisite sensitivity to subtle structural modifications; even a change from a 2‑bromo to a 3‑bromo or 4‑methoxy substituent can profoundly alter the selectivity fingerprint across the eight bromodomain sub-families [1]. Published selectivity profiles for related chemical probes demonstrate that compounds with identical pyrrolidinone cores but different benzamide substituents can shift from PBRM1‑selective to SMARCA2/4‑selective binding with over 30‑fold differences in affinity ratios [2]. Consequently, assuming functional interchangeability among close structural analogs without direct comparative binding data risks selecting a compound with a completely different target engagement profile—a critical failure in chemical biology probe selection and drug discovery SAR campaigns [2].

Quantitative Differentiation Evidence for 2-Bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide vs. Closest Bromodomain Probes


66‑Fold Higher SMARCA2 Affinity Compared to LM146 While Maintaining Equivalent PBRM1 BD5 Engagement

The target compound binds SMARCA2 with a Kd of 32 nM while retaining a PBRM1 BD5 Kd of 53 nM, both determined by BROMOscan LeadHunter assay [1]. In contrast, the published PBRM1‑selective probe LM146 exhibits a SMARCA2 Kd of 2100 nM and a PBRM1 BD5 Kd of 61 nM in the same assay platform [2]. This represents a 66‑fold enhancement in SMARCA2 affinity (32 nM vs. 2100 nM) for the target compound, while PBRM1 BD5 binding remains statistically equivalent (53 nM vs. 61 nM) [1][2].

SMARCA2 PBRM1 PBAF complex bromodomain selectivity chemical probe

283‑Fold Superior PBRM1 BD5 Affinity Over GNE‑235

The target compound demonstrates a PBRM1 BD5 Kd of 53 nM by BROMOscan LeadHunter assay [1]. In contrast, the structurally distinct PBRM1 BD2‑selective probe GNE‑235 exhibits a PBRM1 BD5 Kd of 15,000 nM (15 µM) when profiled by the same BROMOscan methodology, as reported in J Med Chem (2023) [2]. This constitutes a 283‑fold difference in BD5 binding affinity, establishing the target compound as a substantially more potent ligand for the fifth bromodomain of PBRM1 [1][2].

PBRM1 BD5 bromodomain inhibitor polybromo-1 epigenetics chemical tool

Divergent Selectivity Within PBRM1: BD5‑Preferring Over BD2, Contrasting GNE‑235's BD2‑Selective Profile

The target compound exhibits intra‑PBRM1 selectivity favoring the fifth bromodomain (BD5 Kd = 53 nM) over the second bromodomain (BD2 Kd = 340 nM), a 6.4‑fold preference [1]. This selectivity pattern is diametrically opposed to that of GNE‑235, which preferentially binds BD2 (Kd = 280 nM) over BD5 (Kd = 15,000 nM), representing a 53‑fold BD2 preference [2]. The target compound thus occupies a unique position as a BD5‑preferring PBRM1 ligand, whereas GNE‑235 serves as a BD2‑selective probe [1][2].

PBRM1 bromodomain selectivity BD2 vs BD5 epigenetic reader chemical biology

≥72‑Fold Higher PBRM1 BD5 Affinity Compared to PBRM1‑BD2‑IN‑5 and PBRM1‑BD2‑IN‑8

The target compound binds PBRM1 BD5 with a Kd of 53 nM [1]. By comparison, PBRM1‑BD2‑IN‑5 (compound 15) exhibits a PBRM1 BD5 Kd of 3,900 nM (3.9 µM), a 74‑fold difference [2]. PBRM1‑BD2‑IN‑8 (compound 34) shows an even larger disparity, with a PBRM1 BD5 Kd of 25,000 nM (25 µM), representing a 472‑fold difference [3]. These comparisons, all derived from BROMOscan‑based assays, firmly position the target compound as the highest‑affinity PBRM1 BD5 ligand among this structurally characterized comparator set [1][2][3].

PBRM1 inhibitor BD5 potency bromodomain affinity ranking tool compound selection

Structurally Encoded Reactivity: 2‑Bromo Substituent as a Synthetic Handle for Probe Derivatization

The ortho‑bromo substituent on the benzamide ring provides a well‑established synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling late‑stage diversification of the core scaffold without altering the pyrrolidinone pharmacophore [1]. This feature is absent in des‑bromo analogs such as 4‑methoxy‑N‑[1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl]benzamide (CAS 905684‑28‑8), where the benzamide ring lacks a reactive halogen [2]. The 2‑bromo group thus permits modular construction of focused compound libraries, fluorescent probes, or PROTAC conjugates directly from a single advanced intermediate [1].

SAR cross-coupling chemical probe development bifunctional molecule PROTAC

Optimal Scientific and Industrial Use Cases for 2-Bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide


Dual SMARCA2/PBRM1 BD5 Chemical Probe for PBAF Chromatin Remodeling Complex Functional Studies

Investigators seeking to simultaneously engage both the SMARCA2 ATPase subunit and the PB1 nucleosome‑recognition subunit of the PBAF complex will find this compound uniquely suited due to its balanced dual bromodomain binding profile (SMARCA2 Kd = 32 nM; PBRM1 BD5 Kd = 53 nM) [1]. Unlike LM146, which is >30‑fold selective for PB1 over SMARCA2, this compound enables concurrent target engagement of both PBAF bromodomain‑containing components in a single treatment condition [2].

High‑Affinity PBRM1 BD5 Ligand for Biophysical and Structural Biology Applications

The 53 nM Kd for PBRM1 BD5 makes this compound the highest‑affinity BD5 ligand among currently characterized tool compounds, outperforming GNE‑235 (283‑fold), PBRM1‑BD2‑IN‑5 (74‑fold), and PBRM1‑BD2‑IN‑8 (472‑fold) [1][3][4]. This potency advantage is critical for X‑ray crystallography soaking experiments, isothermal titration calorimetry, and surface plasmon resonance studies where full binding‑site saturation at low protein concentrations is required [1].

Complementary BD5‑Preferring Probe for PBRM1 Bromodomain Dissection Paired with GNE‑235

Functional dissection of the six PBRM1 bromodomains requires matched probe pairs with opposing selectivity. This compound serves as the BD5‑preferring component (BD5 Kd = 53 nM vs. BD2 Kd = 340 nM; 6.4‑fold preference), while GNE‑235 provides the BD2‑selective counterpart (BD2 Kd = 280 nM vs. BD5 Kd = 15,000 nM; 53‑fold preference) [1][3]. Parallel treatment with both probes allows unambiguous assignment of cellular phenotypes to specific PBRM1 bromodomains [1][3].

SAR Starting Point for Bromodomain‑Targeted Library Synthesis via Cross‑Coupling

The ortho‑bromo substituent provides a versatile synthetic handle for medicinal chemistry teams building focused libraries around the benzamide‑pyrrolidinone scaffold [1]. Late‑stage Suzuki, Buchwald‑Hartwig, or Sonogashira coupling at the 2‑position enables rapid exploration of steric and electronic effects on bromodomain selectivity without resynthesizing the pyrrolidinone core [5]. This contrasts with non‑halogenated analogs that require de novo synthesis for each new benzamide variant [5].

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